
1-Ethyl-5-octylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-octylpyrrolidin-2-one is an organic compound belonging to the class of pyrrolidin-2-ones It is characterized by a pyrrolidinone ring substituted with an ethyl group at the first position and an octyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-octylpyrrolidin-2-one can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring followed by the introduction of the ethyl and octyl substituents. One common method involves the reaction of 1-octylamine with ethyl acrylate to form an intermediate, which is then cyclized to produce the desired pyrrolidinone derivative. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like palladium on carbon, with the reaction being carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-5-octylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a solvent in the formulation of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-octylpyrrolidin-2-one involves its interaction with lipid membranes, where it can alter membrane fluidity and permeability. This is primarily due to its amphiphilic structure, which allows it to integrate into lipid bilayers. The compound may also interact with specific proteins or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Octylpyrrolidin-2-one: Similar structure but lacks the ethyl group, leading to different physicochemical properties.
1-Ethylpyrrolidin-2-one: Lacks the octyl group, resulting in different solubility and interaction profiles.
2-Pyrrolidinone: The simplest member of the pyrrolidinone family, used as a precursor in the synthesis of more complex derivatives.
Uniqueness: 1-Ethyl-5-octylpyrrolidin-2-one is unique due to its dual substitution pattern, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems .
Propiedades
Número CAS |
80444-75-3 |
|---|---|
Fórmula molecular |
C14H27NO |
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
1-ethyl-5-octylpyrrolidin-2-one |
InChI |
InChI=1S/C14H27NO/c1-3-5-6-7-8-9-10-13-11-12-14(16)15(13)4-2/h13H,3-12H2,1-2H3 |
Clave InChI |
TXBGBSIYQLNVHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCC(=O)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


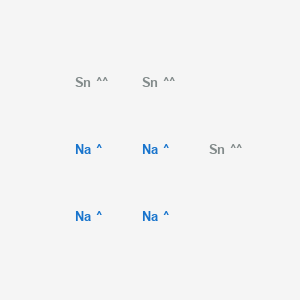

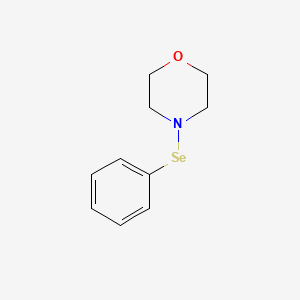
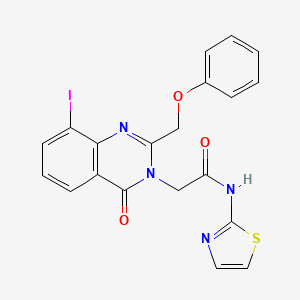
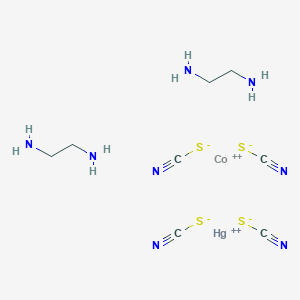
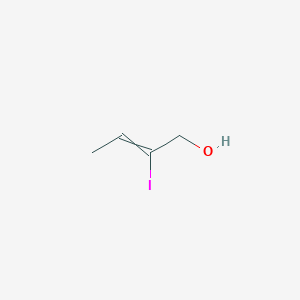
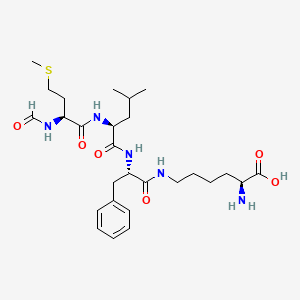
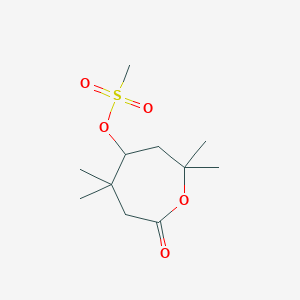
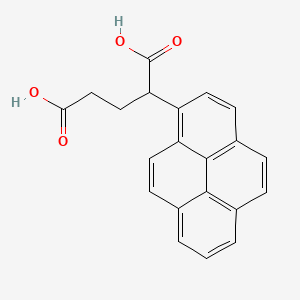
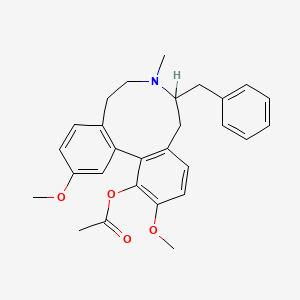
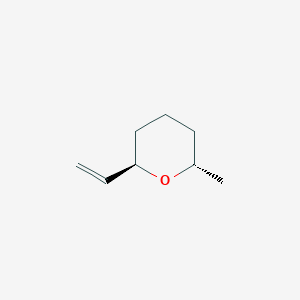
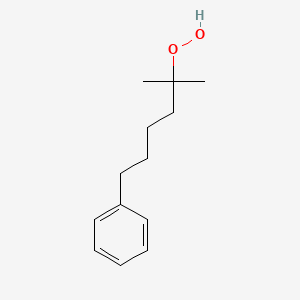
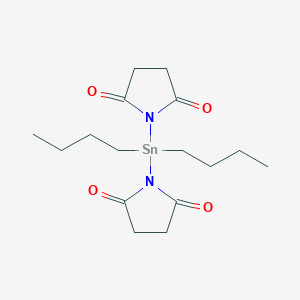
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
